

# dealing with conflicting results from different progesterone assay kits

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## Compound of Interest

Compound Name: Progesterone

Cat. No.: B1679170

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## Technical Support Center: Progesterone Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering conflicting results with different **progesterone** assay kits.

## Frequently Asked Questions (FAQs)

Q1: Why am I seeing different **progesterone** concentrations for the same sample when using different ELISA kits?

Discrepancies in **progesterone** concentrations between different ELISA kits can arise from several factors:

- **Antibody Specificity and Cross-Reactivity:** Each kit utilizes a unique monoclonal or polyclonal antibody to detect **progesterone**. These antibodies can have varying degrees of cross-reactivity with other structurally similar steroid hormones, such as  $17\alpha$ -hydroxy**progesterone**, various **progesterone** metabolites, and synthetic progestins.[1][2][3][4] This cross-reactivity can lead to artificially inflated **progesterone** readings. For example,  $5\beta$ -Dihydro**progesterone** has shown significant cross-reactivity in some **progesterone** immunoassays.[1]
- **Assay Principle:** Different ELISA formats (e.g., competitive vs. sandwich) have different performance characteristics. Competitive ELISAs, common for small molecules like

**progesterone**, are more susceptible to cross-reactivity.

- **Calibration and Standardization:** The standards used to create the calibration curve may differ in their preparation, purity, and matrix composition between manufacturers. This can lead to systematic differences in the quantification of **progesterone**.
- **Reagent Formulation:** Variations in buffer composition, blocking agents, and conjugate chemistry can all influence the assay's performance and contribute to differing results.

Q2: My results from an immunoassay (ELISA, RIA, CLIA) do not match those from mass spectrometry (LC-MS/MS). Why is this, and which should I trust?

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard or reference method for steroid hormone analysis due to its high specificity and ability to distinguish between **progesterone** and its structurally similar metabolites. Immunoassays, while widely used, are more prone to interferences.

Here's why results may differ:

- **Specificity:** Immunoassays rely on antibody-antigen binding, which can be subject to cross-reactivity. LC-MS/MS physically separates molecules based on their mass-to-charge ratio, providing a much higher degree of specificity.
- **Matrix Effects:** The sample matrix (e.g., serum, plasma, saliva) contains numerous endogenous substances that can interfere with immunoassays, a phenomenon known as the "matrix effect". While LC-MS/MS is not entirely immune to matrix effects, techniques are available to minimize their impact.
- **Sensitivity:** While both methods can be highly sensitive, their lower limits of quantification (LLOQ) may differ, leading to discrepancies at low **progesterone** concentrations.

In cases of discrepancy, the LC-MS/MS results are generally considered more accurate and reliable.

Q3: What are "matrix effects" and how can they affect my **progesterone** assay?

Matrix effects refer to the interference of components in the sample (other than the analyte of interest) on the analytical measurement. In the context of **progesterone** assays, these interfering substances can be proteins, lipids, phospholipids, or other small molecules present in biological samples like serum, plasma, or saliva.

Matrix effects can manifest in several ways:

- **Non-specific Binding:** Components of the matrix can non-specifically bind to the assay plate or antibodies, leading to high background signals.
- **Interference with Antibody Binding:** Matrix components can hinder the binding of **progesterone** to the antibody, resulting in underestimation of the **progesterone** concentration.
- **Alteration of Enzyme Activity:** In ELISA, matrix components can affect the activity of the enzyme conjugate, leading to inaccurate signal generation.

Strategies to mitigate matrix effects include sample dilution, use of specific blocking buffers, and sample extraction or purification prior to analysis.

## Troubleshooting Guides

### Issue 1: High Variability Between Replicate Wells

Possible Cause	Recommended Solution
Inaccurate Pipetting	Ensure pipettes are properly calibrated. Use fresh pipette tips for each standard, sample, and reagent. When adding reagents to multiple wells, use a multichannel pipette if possible to ensure consistency.
Improper Mixing	Gently mix all reagents and samples thoroughly before use. Ensure the plate is gently agitated during incubation if specified in the protocol.
Temperature Gradients	Allow all reagents and the microplate to equilibrate to room temperature before starting the assay. Avoid stacking plates during incubation to ensure uniform temperature distribution.
Edge Effects	Evaporation from the outer wells can concentrate reagents and lead to higher signals. Use a plate sealer during incubations. Consider not using the outermost wells for critical samples if edge effects are persistent.
Insufficient Washing	Ensure all wells are completely filled and aspirated during each wash step. Increase the number of washes or the soak time between washes. Check that all ports of an automated plate washer are clear.

## Issue 2: Consistently High or Low Progesterone Readings Compared to Expected Values

Possible Cause	Recommended Solution
Cross-Reactivity	Review the kit's cross-reactivity data provided by the manufacturer. If your samples are known to contain high levels of a cross-reacting steroid, consider using a more specific method like LC-MS/MS or a kit with lower cross-reactivity to the specific interferent.
Poor Standard Curve	Prepare fresh standards for each assay. Ensure accurate serial dilutions of the standard stock. Do not reuse leftover diluted standards.
Incorrect Sample Handling	Follow the recommended sample collection and storage procedures. For serum, allow blood to clot completely before centrifugation. Avoid using hemolyzed or lipemic samples. Avoid repeated freeze-thaw cycles.
Matrix Effects	Dilute your samples in the assay buffer provided with the kit to minimize matrix interference. If dilution is not sufficient, you may need to perform a sample extraction step.
Assay Drift	Ensure all reagents are added to the wells in a consistent and timely manner. Process all plates in the same way.

## Quantitative Data Summary

Table 1: Comparison of **Progesterone** Assay Methods

Assay Method	Common Correlation with RIA	Key Advantages	Key Disadvantages
Radioimmunoassay (RIA)	Reference Standard	High sensitivity and specificity.	Involves radioactive materials, time-consuming.
Enzyme-Linked Immunosorbent Assay (ELISA)	Generally high, but can vary.	No radioactive materials, less expensive than RIA, suitable for high throughput.	Can have higher variability and be prone to overestimation at low concentrations.
Chemiluminescent Immunoassay (CLIA)	Strong correlation, but can yield systematically lower values than RIA.	High sensitivity and wide dynamic range.	Can have reduced accuracy when compared to ELISA and RIA in some studies.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)	Gold Standard	Highest specificity, can distinguish between progesterone and its metabolites.	Expensive equipment, requires specialized expertise, lower throughput.

Table 2: Documented Cross-Reactivity in a **Progesterone** Immunoassay (Roche Elecsys **Progesterone II**)

Compound	Cross-Reactivity (%)
5 $\beta$ -Dihydroprogesterone	18.2
17-Hydroxyprogesterone	1.0 - 4.9 (range for multiple compounds)
Medroxyprogesterone	1.0 - 4.9 (range for multiple compounds)
Pregnanolone	1.0 - 4.9 (range for multiple compounds)

## Experimental Protocols

## Protocol: Cross-Kit Comparison and Validation

This protocol outlines a workflow to compare the performance of a new **progesterone** assay kit against an established laboratory method or a reference standard.

Objective: To determine the correlation and bias between two different **progesterone** assay kits.

Materials:

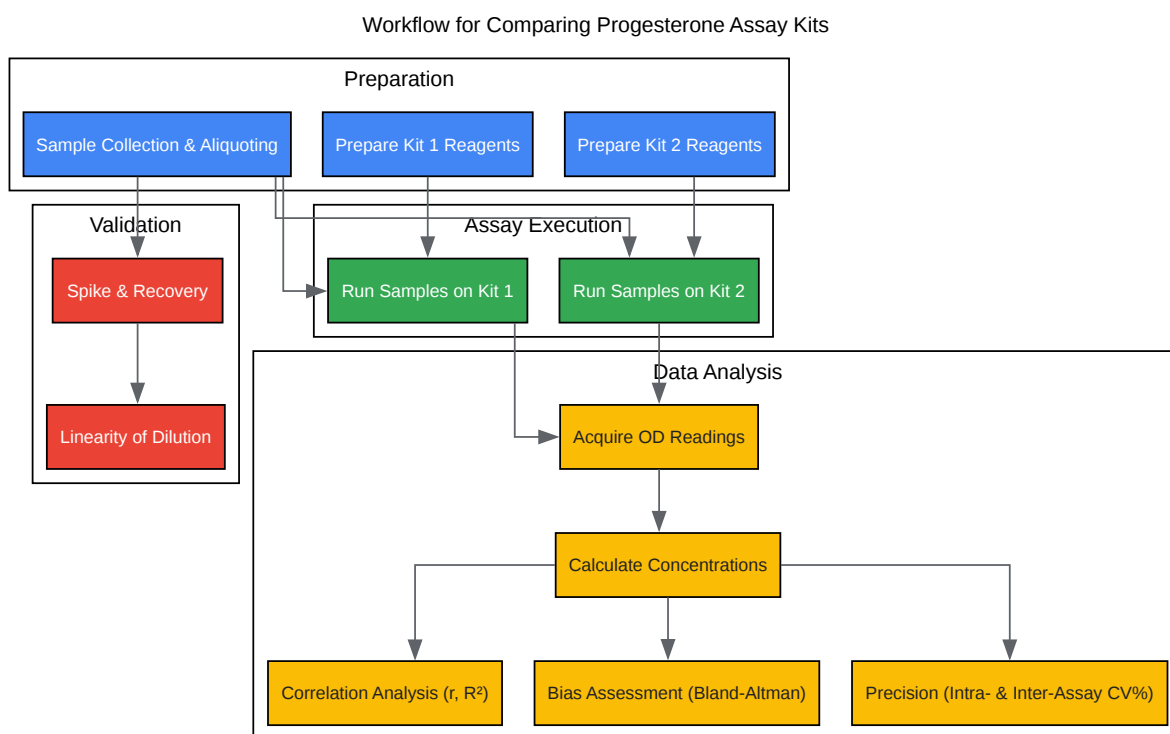
- **Progesterone** Assay Kit 1 (New Kit)
- **Progesterone** Assay Kit 2 (Established Kit or Reference Method)
- A set of at least 20-40 patient or research samples spanning the expected clinical range of **progesterone** concentrations.
- Certified **progesterone** standards for spike-recovery analysis.
- Precision pipettes and tips.
- Microplate reader.

Methodology:

- Sample Preparation: Aliquot each sample to be tested with both kits to avoid inter-assay variability due to sample handling.
- Assay Performance:
  - Run all samples in duplicate or triplicate on both assay platforms according to the manufacturers' instructions.
  - Include the full set of standards and controls for each kit on every plate.
- Data Analysis:
  - Calculate the mean **progesterone** concentration for each sample from both kits.

- Correlation Analysis: Plot the results from Kit 1 (y-axis) against the results from Kit 2 (x-axis). Perform a linear regression analysis to determine the Pearson correlation coefficient (r) and the coefficient of determination ( $R^2$ ). An r-value close to 1.0 indicates a strong positive correlation.
- Bias Assessment (Bland-Altman Plot): Plot the difference between the two measurements for each sample against the average of the two measurements. This will help to visualize any systematic bias between the two kits.
- Spike and Recovery:
  - Select a few representative samples (low, medium, and high **progesterone** levels).
  - Spike these samples with a known amount of certified **progesterone** standard.
  - Assay the spiked and unspiked samples with the new kit.
  - Calculate the percent recovery:  $[(\text{Measured concentration in spiked sample} - \text{Measured concentration in unspiked sample}) / \text{Known spiked concentration}] \times 100$ . Recovery should typically be within 80-120%.
- Precision:
  - Determine the intra-assay precision by running multiple replicates of a few samples on the same plate. Calculate the coefficient of variation (CV%).
  - Determine the inter-assay precision by running the same samples on different days or with different operators. Calculate the CV%.

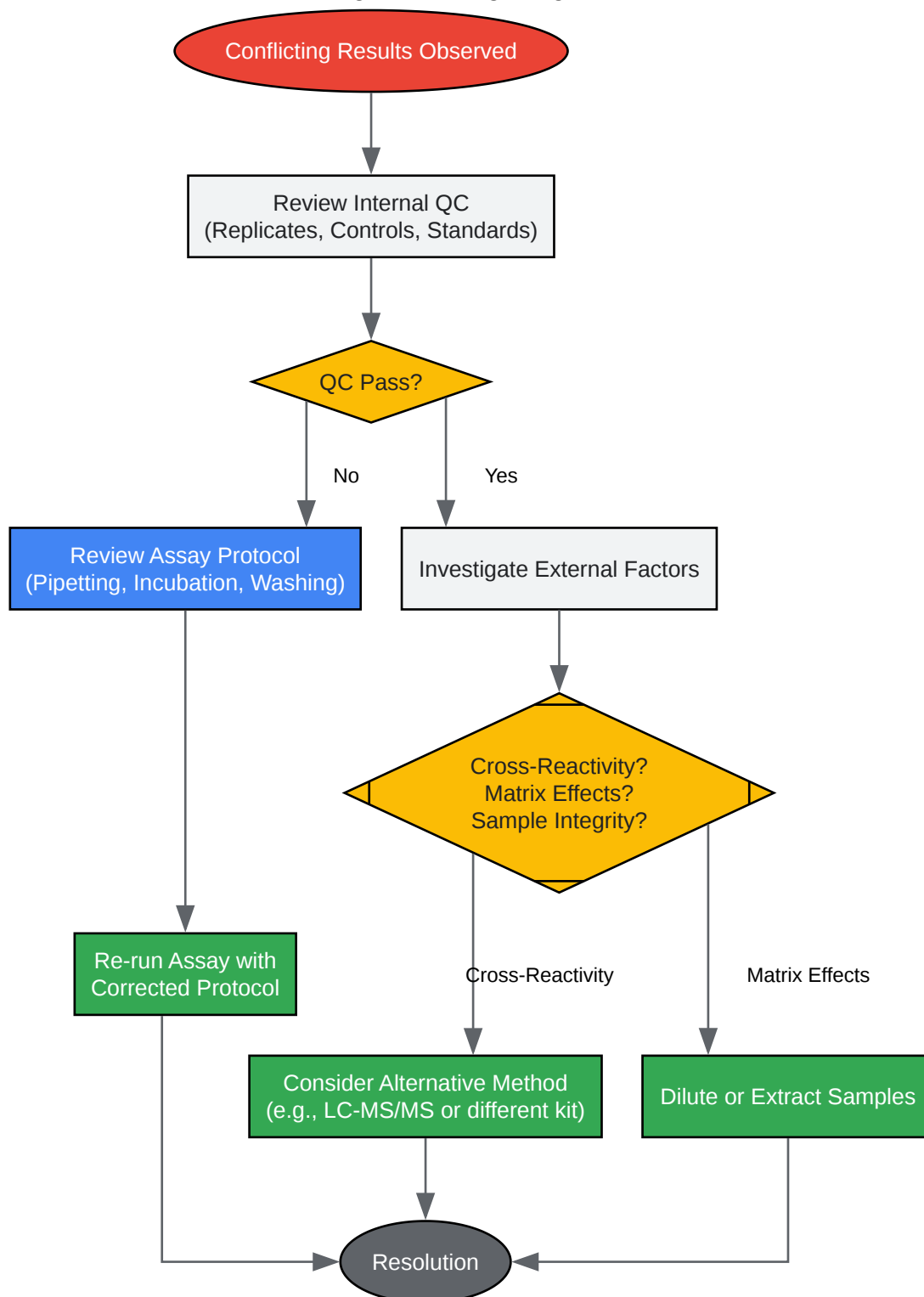
## Visualizations



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Caption: A flowchart illustrating the key steps for a comprehensive comparison and validation of two different **progesterone** assay kits.

## Troubleshooting Conflicting Progesterone Results

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Caption: A decision tree to guide troubleshooting when encountering conflicting or unexpected results in **progesterone** assays.

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